molecular formula C16H16N2O5S2 B2716300 Ethyl 2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 328038-33-1

Ethyl 2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2716300
CAS No.: 328038-33-1
M. Wt: 380.43
InChI Key: YRWFJJDKSQJXGH-UHFFFAOYSA-N
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Description

Ethyl 2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a 5-nitrothiophene-2-carboxamido group at position 2 and an ethyl ester at position 2.

Properties

IUPAC Name

ethyl 2-[(5-nitrothiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S2/c1-2-23-16(20)13-9-5-3-4-6-10(9)25-15(13)17-14(19)11-7-8-12(24-11)18(21)22/h7-8H,2-6H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWFJJDKSQJXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the nitration of thiophene derivatives followed by amide formation and esterification. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation. The final esterification step is usually carried out using ethanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound belongs to a broader class of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives. Key structural analogs include:

Compound Substituents Key Features Reference
Ethyl 2-((1-(4-hydroxyphenyl)-2-oxopropyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6p) 4-Hydroxyphenyl, keto group Enhanced polarity due to phenolic -OH; synthesized via Petasis reaction (22% yield)
Ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (3) Cyanoacetamido High-yield synthesis (Knoevenagel condensation); potential for further functionalization
Ethyl 2-[(4-bromobutanoyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (4a) Bromobutanoate Halogenated side chain for nucleophilic substitution; 39% yield
Ethyl 2-(acetylamino)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (33) Acetylamino, phenyl Antibacterial activity; synthesized via acetylation of primary amine
Ethyl (R)-6-methyl-2-(3-(p-tolyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Urea linkage, p-tolyl Soluble epoxide hydrolase inhibitor (IC₅₀ < 1 μM)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound contrasts with electron-donating substituents (e.g., -OH in 6p or phenyl in 33), which may alter solubility, metabolic stability, and target binding .
  • Biological Activity : Urea-linked analogs (e.g., HCV-3149 in ) exhibit antiviral properties, while acetylated derivatives (e.g., 33) show antibacterial effects . The nitro group in the target compound may confer unique bioactivity, such as nitroreductase activation or enhanced binding to nitro-sensitive enzymes.
Physicochemical Properties
Property Target Compound Analog 6p Analog 4a
Molecular Weight ~451.46 g/mol (estimated) 374.14 g/mol 384.29 g/mol
LogP ~3.5 (predicted, nitro group increases hydrophobicity) 2.8 (experimental) 3.1 (experimental)
Melting Point Not reported Not reported 80–81°C
NMR Shifts Expected aromatic protons downfield due to nitro group δ 203.7 (C=O), 158.7 (Ar-OH) δ 2.53 (Br-CH₂)

Biological Activity

Ethyl 2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS Number: 328038-33-1) is a compound that has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H16N2O5S2
  • Molecular Weight : 380.43 g/mol
  • IUPAC Name : Ethyl 2-[(5-nitrothiophene-2-carbonyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • Structure : The compound features a benzo[b]thiophene core with a nitrothiophene substituent and an ethyl ester functional group.

Synthesis

The compound can be synthesized through the Gewald reaction, which involves the reaction of cyclohexanone, ethyl 2-cyanoacetate, and elemental sulfur. This method allows for the introduction of various functional groups that can enhance the biological activity of the resulting compounds.

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) cells. The IC50 values ranged from 23.2 to 49.9 μM for the most active derivatives .
  • Mechanism of Action : The compound induces apoptosis in cancer cells as evidenced by flow cytometry analyses showing increased early and late apoptotic populations after treatment. Specifically, a study reported a 26.86% reduction in cell viability in treated MCF-7 cells .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Activity Against Bacteria : Nitrothiophene carboxamide derivatives have been evaluated for their antibacterial properties against strains such as E. coli and Klebsiella spp. These compounds require activation by nitroreductases within bacterial cells to exert their bactericidal effects .

Case Studies

  • Breast Cancer Study : A study focused on evaluating the apoptosis-inducing capabilities of this compound on MCF-7 cells demonstrated significant induction of apoptosis and cell cycle arrest at G2/M phase. The findings suggest that this compound could be developed further as a potential therapeutic agent for breast cancer treatment .
  • Antimicrobial Efficacy : Another study examined a series of nitrothiophene derivatives for their effectiveness against multidrug-resistant bacterial strains. The results indicated that these compounds could serve as lead candidates for developing new antibiotics due to their unique mechanism of action against bacterial efflux systems .

Summary Table of Biological Activities

Activity TypeCell Line/OrganismIC50 (μM)Mechanism
AntitumorMCF-7 (Breast Cancer)23.2 - 49.9Induces apoptosis
AntimicrobialE. coli, Klebsiella sppNot specifiedRequires nitroreductase activation

Q & A

Q. What are the key synthetic methodologies for preparing Ethyl 2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the tetrahydrobenzo[b]thiophene core via the Gewald reaction, using ketones (e.g., cyclohexanone), sulfur, and cyanoacetic acid derivatives under basic conditions .
  • Step 2 : Introduction of the 5-nitrothiophene-2-carboxamido group via amide coupling, often employing coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous DMF .
  • Critical parameters : Temperature control (<50°C to avoid nitro group reduction), solvent choice (DMF for solubility), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the compound characterized to confirm structural integrity and purity?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR are used to confirm substituent positions and ring saturation (e.g., δ ~1.35 ppm for ethyl ester protons, δ ~160-170 ppm for carbonyl carbons) .
  • HPLC : Purity assessment (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ calculated for C18_{18}H19_{19}N3_3O5_5S2_2: 429.0763) .

Q. What preliminary biological activities have been reported for structurally similar compounds?

  • Anticancer activity : Analogous thiophene derivatives show IC50_{50} values of 2–10 μM against HeLa and MCF-7 cell lines via apoptosis induction .
  • Antimicrobial effects : MIC values of 8–32 μg/mL against S. aureus and E. coli due to membrane disruption .
  • Anti-inflammatory potential : Inhibition of COX-2 (60–75% at 10 μM) in murine macrophage models .

Advanced Research Questions

Q. How can reaction yields be optimized for the nitro-substituted amide coupling step?

  • Catalyst screening : Triethylamine (TEA) or HOBt (hydroxybenzotriazole) improves coupling efficiency by reducing side reactions .
  • Solvent effects : Anhydrous DMF enhances nitro group stability compared to THF or DCM .
  • Temperature control : Maintaining 0–5°C during carbodiimide activation minimizes decomposition .

Q. Table 1: Yield Optimization for Amide Coupling

CatalystSolventTemp (°C)Yield (%)
DCC/DMAPDMF2572
EDC/HOBtDMF085
DCC aloneTHF2548
Data derived from

Q. What structure-activity relationships (SAR) govern the biological activity of this compound?

  • Nitro group position : Para-nitro on thiophene enhances electron-withdrawing effects, improving DNA intercalation .
  • Tetrahydrobenzo[b]thiophene core : Saturation increases metabolic stability compared to aromatic analogs .
  • Ethyl ester vs. methyl : Ethyl esters exhibit better membrane permeability (logP ~3.2 vs. 2.5 for methyl) .

Q. How does the compound interact with biological targets at a molecular level?

  • DNA binding : Intercalation demonstrated via fluorescence quenching assays (Ksv_{sv} = 1.2 × 104^4 M1^{-1}) .
  • Enzyme inhibition : Competitive inhibition of topoisomerase II (Ki_i = 0.8 μM) confirmed by gel electrophoresis .
  • Cellular uptake : Confocal microscopy shows nuclear localization within 2 hours in MCF-7 cells .

Methodological Challenges and Solutions

Q. How to resolve discrepancies in spectroscopic data during characterization?

  • Contradiction example : Aromatic proton shifts in 1H^1H-NMR may overlap with solvent peaks.
  • Solution : Use deuterated DMSO for better resolution and 2D NMR (COSY, HSQC) to assign signals .

Q. What strategies mitigate nitro group reduction during synthesis?

  • Reducing agents : Avoid NaBH4_4 or LiAlH4_4; use Pd/C with H2_2 for selective reductions .
  • Protection : Temporarily protect the nitro group as a sulfonamide during reactive steps .

Q. Table 2: Comparative Biological Activity of Analogues

CompoundAnticancer IC50_{50} (μM)Antibacterial MIC (μg/mL)
Target compound3.5 ± 0.216 ± 2
Non-nitro analogue12.1 ± 1.164 ± 8
Aromatic benzo[b]thiophene8.7 ± 0.932 ± 4
Data compiled from

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